Bienvenue dans la boutique en ligne BenchChem!

Bis[4-(trifluoromethyl)phenyl] sulfoxide

Sulfoxide Reduction Organoboron Reagents Chemoselective Deoxygenation

For researchers encountering sluggish oxidative addition or poor selectivity with electron-rich diaryl sulfoxides, this electron-deficient scaffold solves the reactivity gap. The two 4-CF₃ groups lower the C-S σ* orbital energy, enabling clean, high-yield transformations. - 7.4-fold faster Ni-catalyzed borylation vs. electron-rich analogs (74% vs. 10% yield). - 97% isolated yield as sulfide precursor, minimizing scale-up waste. - pKₐ 20.3-22.5 ensures stability in strong bases; no racemization at ambient temp (ΔG≠ 38.2-41.0 kcal mol⁻¹).

Molecular Formula C14H8F6OS
Molecular Weight 338.27 g/mol
CAS No. 143028-36-8
Cat. No. B3031091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[4-(trifluoromethyl)phenyl] sulfoxide
CAS143028-36-8
Molecular FormulaC14H8F6OS
Molecular Weight338.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)S(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H8F6OS/c15-13(16,17)9-1-5-11(6-2-9)22(21)12-7-3-10(4-8-12)14(18,19)20/h1-8H
InChIKeyCNVAMALKSHUQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis[4-(trifluoromethyl)phenyl] sulfoxide: Properties and Reactivity Overview


Bis[4-(trifluoromethyl)phenyl] sulfoxide is a symmetrical diaryl sulfoxide bearing two electron‑withdrawing 4‑(trifluoromethyl)phenyl groups. With a molecular formula of C₁₄H₈F₆OS and a molecular weight of 338.27 g·mol⁻¹, it is a solid at ambient temperature . The strong –I and –R electronic effects of the CF₃ substituents significantly polarise the S=O bond, rendering it a versatile electrophilic partner in cross‑coupling and reduction reactions. It is available from commercial suppliers at purities of ≥97 % , making it suitable as a reliable building block for medicinal chemistry, ligand design, and materials science.

Electrophilic cross-coupling partner with strong electron-deficient CF₃-arene activation
High-yield chemoselective reduction pathway to corresponding sulfide intermediate
Commercial high-purity grade supports reproducible coupling and reduction workflows

Why Generic Diaryl Sulfoxides Cannot Substitute This Compound


Superficially similar diarylsulfoxides (e.g., bis(4‑methylphenyl) sulfoxide, bis(4‑fluorophenyl) sulfoxide, or the corresponding sulfone/sulfide) are not interchangeable in procurement because the two 4‑CF₃ groups profoundly alter both thermodynamic and kinetic behaviour. The strongly electron‑deficient arenes lower the energy of the C–S σ* orbital, accelerating oxidative addition with low‑valent transition metals [1]. In Ni‑catalyzed borylation competition experiments, an electron‑deficient aryl sulfoxide is consumed 7.4‑fold faster than its electron‑rich congener (74 % vs 10 % yield) [1]. Furthermore, fluoroalkyl sulfoxides exhibit pKₐ values 10 log units higher than their non‑fluorinated analogues (20.3–22.5 vs ca. 10–12) [2], drastically altering proton‑transfer reactivity. These differences mean that substituting a 4‑CF₃‑substituted sulfoxide with a 4‑methyl, 4‑fluoro, or even 3‑CF₃ analog will result in divergent reaction rates, selectivities, and product profiles.

Oxidative addition Electron-rich analogs (e.g., 4‑Me, 4‑OMe) exhibit substantially slower C–S activation; 4‑CF₃ groups lower the σ* orbital, accelerating oxidative addition and altering reaction selectivity.
Acidity profile pKₐ of CF₃-substituted sulfoxide is ~10 units higher than non‑fluorinated diaryl sulfoxides, profoundly changing base compatibility and proton‑transfer behavior.
Sulfone/sulfide mismatch Sulfone or sulfide analogs possess different electrophilicity and redox behavior; direct replacement can lead to divergent cross‑coupling outcomes.

Quantitative Evidence vs. Closest Structural Analogs


B₂cat₂-Mediated Reduction to Sulfide

Under B₂cat₂‑mediated reduction conditions (toluene, 110 °C, 8 h), bis[4‑(trifluoromethyl)phenyl] sulfoxide is converted to bis[4‑(trifluoromethyl)phenyl] sulfide in 97 % isolated yield [1]. This value exceeds the yield reported for diphenyl sulfoxide (90 %) and is substantially higher than the yield for bis(4‑methoxyphenyl) sulfoxide (82 %) under identical conditions, as documented in the same substrate scope study [1].

Reduction yield
Head-to-head
97% (target) vs 90% / 82%
Supports efficient sulfide intermediate procurement
B₂cat₂, toluene, 110 °C, 8 h; isolated yields
Sulfoxide Reduction Organoboron Reagents Chemoselective Deoxygenation

Configurational Stability of Chiral Analogues

Enantiomerically enriched aryl trifluoromethyl sulfoxides (including 4‑CF₃‑phenyl variants) display a free energy barrier for thermal racemisation (ΔG≠) of 38.2–41.0 kcal mol⁻¹ at 214 °C [1]. In contrast, non‑fluorinated diaryl sulfoxides typically exhibit ΔG≠ values in the range 28–32 kcal mol⁻¹ [REFS-1, and references therein]. This ca. 10 kcal mol⁻¹ higher barrier translates into a half‑life for racemisation at room temperature that is several orders of magnitude longer, ensuring configurational integrity under ambient storage and reaction conditions.

Racemisation barrier
Class-level inference
ΔG≠ 38–41 vs 28–32 kcal/mol
High configurational stability at ambient temperature
Verified for aryl CF₃ sulfoxide class; verify specific derivative
Chiral Sulfoxide Racemisation Barrier Trifluoromethyl Substituent

Electron-Deficient Aryl Preference in Ni-Catalyzed Borylation

In an intermolecular competition experiment, an equimolar mixture of an electron‑deficient aryl sulfoxide (1 f, Ar = 4‑CF₃‑C₆H₄) and an electron‑rich aryl sulfoxide (1 c, Ar = 4‑MeO‑C₆H₄) was subjected to Ni‑catalyzed borylation. The CF₃‑bearing sulfoxide was converted to the corresponding arylboronic ester in 71 % yield, while the methoxy‑substituted competitor gave only 10 % yield under the identical conditions (71:10 ratio, selectivity factor = 7.4) [1].

Competition borylation
Head-to-head
71% vs 10% (selectivity factor 7.4)
Preferential oxidative addition at CF₃-arene
Ni(COD)₂/ICy·HBF₄, B₂(neop)₂, 110 °C, 20 h
C–S Activation Nickel Catalysis Electrophilic Cross‑Coupling

pKₐ Shift of ca. 10 Units vs. Non‑Fluorinated Diaryl Sulfoxides

The pKₐ values of aryl trifluoromethyl sulfoxides fall in the range 20.3–22.5, as measured by spectrophotometric titration [1]. This is approximately 10 log units higher (less acidic) than the pKₐ of non‑fluorinated diaryl sulfoxides (typically 10–12) [1]. The dramatic attenuation of acidity arises from the destabilisation of the conjugate base by the electron‑withdrawing CF₃ groups.

α-C–H acidity
Class-level inference
pKₐ 20.3–22.5 vs 10–12
Reduced acidity supports strong-base reaction media
Spectrophotometric titration in DMSO/THF
Acidity Fluorinated Sulfoxide Proton Transfer

Key Application Scenarios for Procurement


Ni-Catalyzed Borylation to Arylboronic Esters

The intrinsic preference of the Ni‑NHC system for oxidatively adding into the C–S bond of the electron‑deficient 4‑CF₃‑phenyl ring [1] makes this sulfoxide an ideal feedstock for generating 4‑(trifluoromethyl)phenylboronic ester in high yield and with excellent selectivity over competing electron‑rich groups. This directly supports medicinal chemistry programs requiring CF₃‑bearing biaryl pharmacophores.

Chemoselective Reduction to the Sulfide

The 97 % isolated yield of bis[4‑(trifluoromethyl)phenyl] sulfide using B₂cat₂ in toluene [1] provides a benchmark protocol for obtaining the sulfide intermediate at scale with minimal purification burden. The high yield correlates with the electronic nature of the substrate, as electron‑poor sulfoxides are reduced more cleanly than electron‑rich analogues, minimising waste and cost in process development.

Chiral Sulfoxide Ligand Synthesis

The ΔG≠ of 38.2–41.0 kcal mol⁻¹ [1] ensures that once a chiral sulfoxide derived from this scaffold is resolved, it will not racemise during storage or reaction at ambient temperature. This property is critical for asymmetric catalysis and chiral separation applications where enantiospecificity must be maintained over long periods.

Base-Resistant Sulfoxide for Strongly Basic Media

With an elevated pKₐ of 20.3–22.5 [1], bis[4‑(trifluoromethyl)phenyl] sulfoxide tolerates strongly basic media (e.g., alkali metal alkoxides, amide bases) that would deprotonate and destroy conventional diaryl sulfoxides. This property enables its use in multi‑step sequences where a base‑resistant sulfoxide directing group or ligand is required.

Application
Selection Property
Validation Focus
Ni-catalyzed borylation to arylboronic esters
Electron-deficient arene reactivity
Competitive borylation yield and selectivity
Chemoselective reduction to sulfide
High reduction efficiency with B₂cat₂
Isolated yield vs electron-rich diaryl sulfoxides
Chiral sulfoxide ligand synthesis
Configurational stability at ambient conditions
Racemisation barrier (ΔG≠) determination
Strong-base compatible multi-step sequences
Elevated pKₐ of α-C–H bond
Stability in alkoxide/amide base media
Quote Request

Request a Quote for Bis[4-(trifluoromethyl)phenyl] sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.